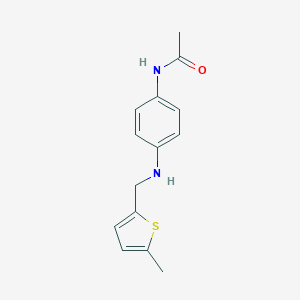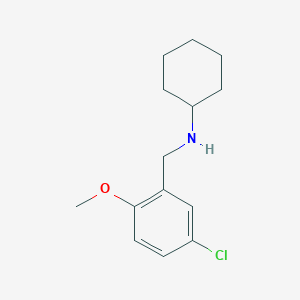![molecular formula C13H14FNO B502351 N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B502351.png)
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine typically involves the reaction of furan derivatives with ethanamine under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce furan alcohols or amines.
Aplicaciones Científicas De Investigación
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine: This compound has a similar structure but with an ethyl group instead of an ethanamine group.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with different functional groups.
Uniqueness
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine is unique due to its specific combination of a fluorophenyl group and a furan ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H14FNO |
|---|---|
Peso molecular |
219.25g/mol |
Nombre IUPAC |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C13H14FNO/c1-2-15-9-12-7-8-13(16-12)10-3-5-11(14)6-4-10/h3-8,15H,2,9H2,1H3 |
Clave InChI |
UCXOKIBFFAIZJW-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC=C(O1)C2=CC=C(C=C2)F |
SMILES canónico |
CCNCC1=CC=C(O1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B502269.png)
![{3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE](/img/structure/B502271.png)
![BENZYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B502274.png)
![2-[(2-{[2-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)amino]ethanol](/img/structure/B502275.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B502276.png)
![{[5-(2-Fluorophenyl)-2-furyl]methyl}(pyridin-2-ylmethyl)amine](/img/structure/B502279.png)
![N-(5-chloro-2-methoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B502280.png)
![2-{2-[(Cyclopentylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B502281.png)
![1-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-2-propanol](/img/structure/B502282.png)

![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B502287.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502288.png)

![1-phenyl-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B502291.png)
